3-Cyano-2,4-dichlorobenzoic acid CAS 1807162-56-6 properties
3-Cyano-2,4-dichlorobenzoic acid CAS 1807162-56-6 properties
This guide serves as an advanced technical resource for 3-Cyano-2,4-dichlorobenzoic acid (CAS 1807162-56-6) , a specialized aromatic building block critical to the synthesis of next-generation agrochemicals and pharmaceuticals.
This document is structured for researchers and process chemists, focusing on synthetic methodology, reaction safety, and downstream application logic.
CAS: 1807162-56-6 | Formula: C₈H₃Cl₂NO₂ | MW: 216.02 g/mol
Executive Summary & Strategic Utility
3-Cyano-2,4-dichlorobenzoic acid represents a highly functionalized "push-pull" aromatic scaffold. The presence of two chlorine atoms at the 2,4-positions creates significant steric crowding, while the 3-cyano group introduces a strong electron-withdrawing dipole.
Core Utility:
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Agrochemical Discovery: A primary intermediate for isoxazoline-class insecticides and anthranilic diamides . The cyano group often serves as a precursor to amides or heterocycles (e.g., tetrazoles, oxadiazoles) or remains as a pharmacophore to modulate lipophilicity (LogP).
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Medicinal Chemistry: Utilized in the synthesis of antibacterial fluoroquinolone analogs and GABAA receptor antagonists where the "3-cyano-2,4-dichloro" motif provides metabolic stability against oxidative metabolism.
Physicochemical Profile
The following data aggregates predicted and experimental values suitable for process design.
| Property | Value / Description | Significance |
| Appearance | Off-white to pale yellow solid | Visual purity indicator; darkening suggests amine/diazo impurities. |
| Molecular Weight | 216.02 g/mol | Stoichiometric calculations. |
| Melting Point | 178–182 °C (Predicted) | High melting point indicates strong intermolecular hydrogen bonding (dimerization). |
| pKa (COOH) | ~2.1 (Predicted) | Significantly more acidic than benzoic acid (4.2) due to electron-withdrawing Cl/CN groups. |
| LogP | 2.8 – 3.1 | Moderate lipophilicity; suitable for organic extraction (EtOAc, DCM). |
| Solubility | DMSO, Methanol, EtOAc | Poor water solubility at pH < 2; soluble as carboxylate salt at pH > 7. |
Synthetic Routes & Process Chemistry
The synthesis of CAS 1807162-56-6 is non-trivial due to the steric hindrance at the 3-position flanked by two chlorine atoms. Direct electrophilic substitution (e.g., nitration) is often regiochemically poor.
Primary Route: The "Sandmeyer" Cyanation
The most robust industrial route proceeds via the diazotization of 3-amino-2,4-dichlorobenzoic acid (CAS 50917-28-7). This method ensures regiochemical purity.
Reaction Logic Diagram
Figure 1: Step-wise synthesis via the Sandmeyer sequence, ensuring regiocontrol at the crowded 3-position.
Detailed Experimental Protocol (Sandmeyer)
Note: This protocol involves the generation of HCN and diazonium salts. All work must be performed in a fume hood with appropriate cyanide antidote kits available.
Step 1: Diazotization
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Charge: Suspend 3-amino-2,4-dichlorobenzoic acid (1.0 eq) in 15% HCl (aq).
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Cool: Chill the suspension to 0–5 °C using an ice/salt bath.
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Addition: Dropwise add NaNO₂ (1.1 eq) solution in water, maintaining internal temperature < 5 °C.
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Monitor: Stir for 30–60 mins. The suspension should clarify or change texture as the diazonium salt forms. Confirm endpoint with starch-iodide paper (blue = excess nitrite).
Step 2: Cyanation (The Critical Step)
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Preparation: In a separate vessel, prepare a solution of CuCN (1.2 eq) and KCN (2.5 eq) in water. Critical: Maintain pH neutral/slightly basic to prevent HCN gas evolution.
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Neutralization: Carefully neutralize the diazonium solution to pH ~6 using sodium carbonate (solid or sat. sol.), keeping it cold.
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Transfer: Slowly add the neutralized diazonium mixture to the CuCN/KCN solution at 0–10 °C.
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Reaction: Allow to warm to room temperature, then heat to 50 °C for 1 hour to drive N₂ evolution.
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Workup: Acidify carefully with HCl to pH 2 (Caution: HCN evolution). Extract with Ethyl Acetate (3x).[1]
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Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water.
Why this works: The amino group directs the substitution exactly to position 3. Direct cyanation of a 3-halo precursor is difficult due to the steric bulk of the ortho-chlorines inhibiting Pd-catalyst insertion.
Applications in Drug & Agrochemical Discovery[2]
The "3-cyano-2,4-dichloro" motif acts as a bioisostere for other electron-deficient rings, enhancing potency in channel blockers and enzyme inhibitors.
Application Workflow: Isoxazoline Insecticides
This compound serves as the "Left-Hand Side" (LHS) benzoic acid moiety in the synthesis of amide-linked insecticides.
Figure 2: Downstream application logic. The acid is activated to an acid chloride and coupled with amines to form the bioactive benzamide core.
Mechanism of Action Relevance: In GABA-gated chloride channel antagonists (like isoxazolines), the benzoic acid moiety locks the conformation of the molecule. The 3-cyano group provides a unique dipole interaction within the binding pocket that is distinct from the 3-methyl or 3-bromo analogs, often improving selectivity against mammalian receptors.
Analytical Standards & Quality Control
To validate the identity of CAS 1807162-56-6, use the following analytical parameters.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
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Mobile Phase A: 0.1% H₃PO₄ in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 15 min.
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Detection: UV @ 230 nm (Benzoic acid absorption) and 254 nm.
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Retention Time: Expect elution ~7–9 min (relatively non-polar).
NMR Characterization (Expected)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 13.8 (br s, 1H, COOH)
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δ 7.8–8.0 (d, 1H, Ar-H, C5 or C6)
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δ 7.6–7.8 (d, 1H, Ar-H, C6 or C5)
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Note: The aromatic region will show a simple AB system (two doublets) with ortho-coupling (~8 Hz) if the protons are adjacent, or singlets if para. In this structure (2,4-dichloro), protons are at positions 5 and 6. They are adjacent (ortho), so expect two doublets with J ≈ 8.5 Hz.
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References
- Synthesis of 3-cyano-2,4-dihalogen-5-fluoro-benzoic acids. European Patent EP1001929B1.
- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. US Patent 6,613,930.
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3-Amino-2,4-dichlorobenzoic acid (Precursor Data). PubChem Compound Summary. [Link]
